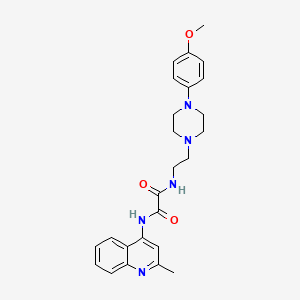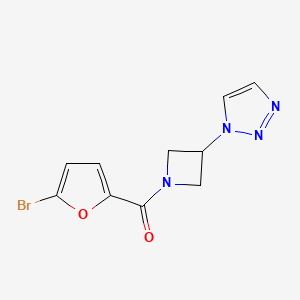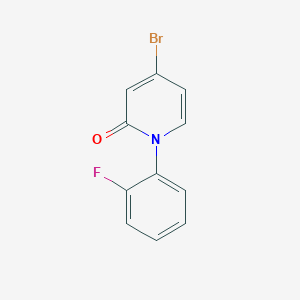
4-Bromo-1-(2-fluorophenyl)pyridin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-1-(2-fluorophenyl)pyridin-2(1H)-one, also known as 4-bromo-2-fluorophenylpyridine, is a versatile and useful compound that is used in a variety of laboratory experiments and scientific research applications. It is a colorless, crystalline solid that is soluble in most organic solvents. This compound has a wide range of uses, from synthesis of pharmaceuticals to synthesis of polymers. It is also used in the production of dyes, pigments, and other industrial products.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for 4-Bromo-1-(2-fluorophenyl)pyridin-2(1H)-one involves the reaction of 2-fluoroacetophenone with 4-bromopyridine in the presence of a base to form the intermediate 4-bromo-1-(2-fluorophenyl)pyridin-2-ol, which is then oxidized to the final product using an oxidizing agent.
Starting Materials
2-fluoroacetophenone, 4-bromopyridine, base, oxidizing agent
Reaction
Step 1: 2-fluoroacetophenone is reacted with 4-bromopyridine in the presence of a base, such as potassium carbonate, in anhydrous ethanol to form the intermediate 4-bromo-1-(2-fluorophenyl)pyridin-2-ol., Step 2: The intermediate is then oxidized to the final product, 4-Bromo-1-(2-fluorophenyl)pyridin-2(1H)-one, using an oxidizing agent, such as Jones reagent or potassium permanganate., Step 3: The product is then purified using standard techniques, such as recrystallization or column chromatography.
科学的研究の応用
4-Bromo-1-(2-fluorophenyl)pyridin-2(1H)-one has a variety of scientific research applications. It is used in the synthesis of pharmaceuticals, such as anti-cancer agents and antifungal agents. It is also used in the synthesis of polymers and other industrial products, such as dyes and pigments. In addition, it is used in the synthesis of compounds for use in gas chromatography and mass spectrometry.
作用機序
The mechanism of action of 4-bromo-1-(2-fluorophenyl)pyridin-2(1H)-one is not well understood. However, it is believed to act as an inhibitor of enzymes involved in the metabolism of drugs and other compounds. In addition, it is thought to act as a substrate for certain enzymes, such as those involved in the synthesis of polymers.
生化学的および生理学的効果
The biochemical and physiological effects of 4-bromo-1-(2-fluorophenyl)pyridin-2(1H)-one are not well understood. However, it is believed to have an inhibitory effect on enzymes involved in the metabolism of drugs and other compounds. In addition, it is thought to act as a substrate for certain enzymes, such as those involved in the synthesis of polymers.
実験室実験の利点と制限
The advantages of using 4-bromo-1-(2-fluorophenyl)pyridin-2(1H)-one for laboratory experiments include its high solubility in organic solvents, its low cost, and its versatility. It is also relatively easy to synthesize, making it a convenient and cost-effective choice for many experiments. However, there are some limitations to the use of this compound in laboratory experiments. It is not very stable in the presence of light or air, and it can be difficult to purify. In addition, it is not very soluble in water, making it difficult to use in aqueous solutions.
将来の方向性
There are a number of potential future directions for 4-bromo-1-(2-fluorophenyl)pyridin-2(1H)-one. One potential direction is the development of new synthesis methods for this compound. Another direction is the development of new applications for this compound, such as the synthesis of pharmaceuticals or industrial products. In addition, further research could be done on the biochemical and physiological effects of this compound, as well as its potential mechanisms of action. Finally, further research could be done on the advantages and limitations of this compound for laboratory experiments.
特性
IUPAC Name |
4-bromo-1-(2-fluorophenyl)pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrFNO/c12-8-5-6-14(11(15)7-8)10-4-2-1-3-9(10)13/h1-7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWWANOVAYJFDRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=CC(=CC2=O)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1-(2-fluorophenyl)pyridin-2(1H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

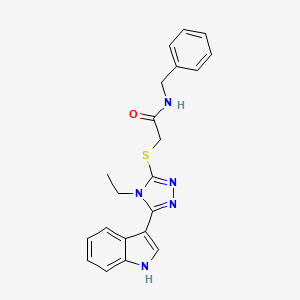
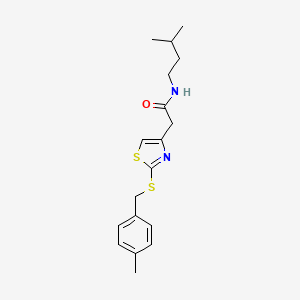
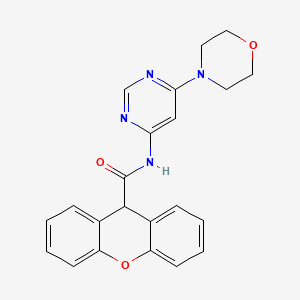
![3-(Benzenesulfonyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]-6-methylquinoline](/img/structure/B2883573.png)
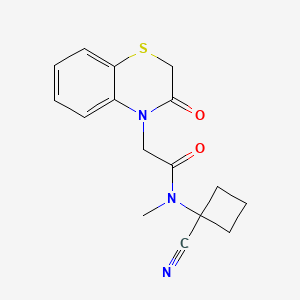
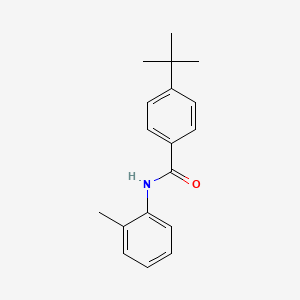
![2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2883579.png)
![[2-(4-Nitrophenoxy)acetyl]urea](/img/structure/B2883580.png)
![N-{2-[1-methanesulfonyl-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2883581.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)acrylamide](/img/structure/B2883583.png)
![(2Z)-2-[(2,5-dichlorophenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B2883584.png)
![4-{[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]methyl}-3-nitrobenzamide](/img/structure/B2883587.png)
